Verruculotoxin

Vue d'ensemble

Description

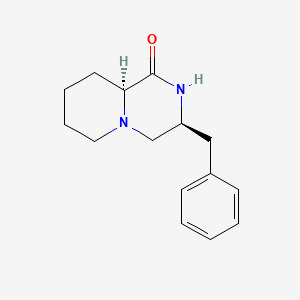

Verruculotoxin is a mycotoxin produced by the fungus Penicillium verruculosum. It is a heterocyclic organic compound with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol . This compound is known for its unique structure, which includes a pyrido[1,2-a]pyrazin-1-one core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of verruculotoxin involves several steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrazin-1-one core through cyclization reactions. Specific details on the synthetic routes and reaction conditions are available in the literature .

Industrial Production Methods

Industrial production of this compound is typically achieved through fermentation processes using Penicillium verruculosum cultures. The conditions for optimal production include maintaining specific temperature, pH, and nutrient levels to maximize the yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Verruculotoxin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the pyrido[1,2-a]pyrazin-1-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

Applications De Recherche Scientifique

Verruculotoxin has several scientific research applications, including:

Chemistry: Used as a model compound for studying heterocyclic chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and potential as a biological tool.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of verruculotoxin involves its interaction with specific molecular targets within cells. It is known to interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. The exact pathways and molecular targets involved are still under investigation, but it is believed to affect signal transduction and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Compounds similar to verruculotoxin include other mycotoxins produced by Penicillium species, such as:

- Penicillic acid

- Patulin

- Citrinin

Uniqueness

This compound is unique due to its specific structure and the presence of the pyrido[1,2-a]pyrazin-1-one core. This structural feature distinguishes it from other mycotoxins and contributes to its unique chemical and biological properties .

Activité Biologique

Verruculotoxin is a mycotoxin produced by the fungus Penicillium verruculosum, which has garnered attention due to its potential biological effects on humans and animals. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and implications for health.

This compound is characterized by the molecular formula and a molecular weight of approximately 244.16 g/mol. The structure comprises a complex arrangement of carbon, nitrogen, and oxygen atoms, contributing to its biological activity. The compound's unique structure allows it to interact with various biological systems, particularly in the context of neurotoxicity.

Research indicates that this compound exhibits specific interactions with cellular mechanisms, particularly concerning ion channels and neurotransmitter systems:

- Neurotoxicity : Studies have shown that this compound does not significantly affect GABA-induced ion influx in rat brain membranes, distinguishing it from other tremorgenic mycotoxins like lolitrem B. This suggests that this compound may not exert its effects through direct inhibition of GABA receptors but could influence other pathways related to neuronal excitability and synaptic transmission .

- Mycotoxicity : As a mycotoxin, this compound poses risks to human and animal health upon exposure. Symptoms associated with mycotoxin exposure can range from acute reactions such as dermatitis and gastrointestinal disturbances to chronic effects including potential carcinogenicity .

Biological Activity and Health Implications

The biological activity of this compound has been linked to several health concerns:

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Neurotoxicity | Limited effect on GABA receptors; potential influence on neuronal excitability |

| Mycotoxicity | Associated with various toxicological effects in animals; potential health risks for humans |

| Immune System Impact | Possible immune dysregulation leading to increased susceptibility to infections |

Propriétés

IUPAC Name |

(3S,9aS)-3-benzyl-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-14-8-4-5-9-17(14)11-13(16-15)10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,18)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUANCTHYEDWUMU-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(NC(=O)C2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H](NC(=O)[C@@H]2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204639 | |

| Record name | Verruculotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56092-63-8 | |

| Record name | Verruculotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56092-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verruculotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verruculotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.